molecular formula C14H8Cl2O3 B3050963 3-Chlorobenzoic anhydride CAS No. 30070-63-4

3-Chlorobenzoic anhydride

Cat. No.: B3050963
CAS No.: 30070-63-4
M. Wt: 295.1 g/mol
InChI Key: NIHKFGMYMWGERR-UHFFFAOYSA-N
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Description

3-Chlorobenzoic anhydride is an organic compound with the molecular formula C14H8Cl2O3. It is derived from benzoic acid and is characterized by the presence of a chlorine atom at the third position on the benzene ring. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobenzoic anhydride can be synthesized through the reaction of 3-chlorobenzoic acid with reagents such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically involves the conversion of the carboxylic acid group to an acyl chloride, followed by the formation of the anhydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3-chlorobenzoic acid.

    Aminolysis: Reacts with amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous base.

    Aminolysis: Requires amines and is often conducted under mild heating.

    Alcoholysis: Involves alcohols and may require an acid or base catalyst.

Major Products Formed

Scientific Research Applications

3-Chlorobenzoic anhydride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Applied in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-chlorobenzoic anhydride involves its reactivity with nucleophiles, such as water, amines, and alcohols. The compound acts as an acylating agent, transferring the acyl group to the nucleophile, resulting in the formation of various derivatives. This reactivity is facilitated by the electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorobenzoic anhydride is unique due to the presence of the chlorine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

(3-chlorobenzoyl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-11-5-1-3-9(7-11)13(17)19-14(18)10-4-2-6-12(16)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHKFGMYMWGERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343088
Record name m-chlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30070-63-4
Record name m-chlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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